Glucoerucin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Breakdown by Myrosinase and Potential Anticancer Effects

Glucoerucin, like other glucosinolates, remains inactive in its natural state. However, when plant tissues are damaged (e.g., by chewing), an enzyme called myrosinase comes into contact with glucoerucin. This triggers a chemical reaction that breaks down glucoerucin into various breakdown products, including isothiocyanates. Isothiocyanates, particularly sulforaphane (derived from another glucosinolate called glucoraphanin), have been shown to possess anticancer properties in various studies []. These properties include:

- Induction of detoxification enzymes: Isothiocyanates can stimulate the production of enzymes that help the body eliminate harmful carcinogens [].

- Cell cycle arrest and apoptosis: These compounds may inhibit the uncontrolled growth of cancer cells by promoting cell cycle arrest or programmed cell death (apoptosis) [].

- Anti-inflammatory effects: Research suggests that isothiocyanates may reduce inflammation, which can contribute to cancer development [].

Glucoerucin is a naturally occurring compound classified as a glucosinolate, which is primarily found in cruciferous vegetables such as rapeseed and mustard. Its chemical structure is characterized by the formula and it plays a significant role in plant defense mechanisms. Glucosinolates, including glucoerucin, are known for their sulfur content and are precursors to various biologically active compounds, particularly isothiocyanates, upon hydrolysis by the enzyme myrosinase .

Glucoerucin undergoes hydrolysis to produce several degradation products, including isothiocyanates, thiocyanates, and nitriles. The primary reaction involves the enzymatic action of myrosinase, which catalyzes the breakdown of glucoerucin into these active compounds when plant tissues are damaged . The hydrolysis pathway can yield volatile compounds that contribute to the flavor and aroma of foods derived from glucosinolate-rich plants .

Hydrolysis Mechanism- Enzymatic Reaction: Upon tissue damage, myrosinase interacts with glucoerucin.

- Degradation Products: The reaction produces various compounds like 5-methylthio-pentanenitrile and isothiocyanates .

- Thermal Degradation: Glucoerucin can also decompose under heat, leading to the formation of additional volatile compounds .

Glucoerucin exhibits significant biological activity attributed mainly to its hydrolysis products. These include:

- Antioxidant Properties: Studies have shown that purified glucoerucin possesses direct antioxidant activity, which may contribute to its potential health benefits .

- Antimicrobial Effects: The degradation products of glucoerucin have demonstrated antimicrobial properties, making it valuable in food preservation and health applications .

- Chemopreventive Effects: Compounds derived from glucoerucin are studied for their potential role in cancer prevention due to their ability to induce detoxifying enzymes and modulate cellular signaling pathways .

Glucoerucin can be synthesized through various methods:

- Natural Extraction: Isolated from cruciferous plants where it occurs naturally.

- Chemical Synthesis: Involves reactions with precursors such as 3-butenyl isothiocyanate and methyl mercaptan under specific conditions to yield glucoerucin .

- Biotechnological Approaches: Utilizing microbial fermentation processes to enhance glucosinolate production in plants .

Glucoerucin has several applications across different fields:

- Food Industry: Used as a flavoring agent due to its pungent taste and aroma.

- Nutraceuticals: Incorporated into dietary supplements for its health benefits, particularly its antioxidant and anticancer properties.

- Agriculture: Explored for use in pest management due to its antimicrobial activity against plant pathogens .

Research on glucoerucin's interactions focuses on its enzymatic breakdown and subsequent biological effects. Studies indicate that the presence of specific proteins can influence the types of degradation products formed during hydrolysis, affecting their biological activities . Additionally, interaction studies with gut microbiota suggest that these microorganisms may play a role in metabolizing glucosinolates into bioactive compounds beneficial for human health .

Glucoerucin shares structural and functional similarities with other glucosinolates. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Glucoerucin | Known for producing 5-methylthio-pentanenitrile | |

| Glucoraphanin | Precursor to sulforaphane, noted for cancer prevention | |

| Sinigrin | Source of allyl isothiocyanate, used in flavoring | |

| Progoitrin | Associated with goitrogenic effects |

Glucoerucin's distinctiveness lies in its specific hydrolysis products and their unique biological activities compared to other glucosinolates. Its ability to produce particular volatile compounds during thermal degradation also sets it apart from similar compounds.

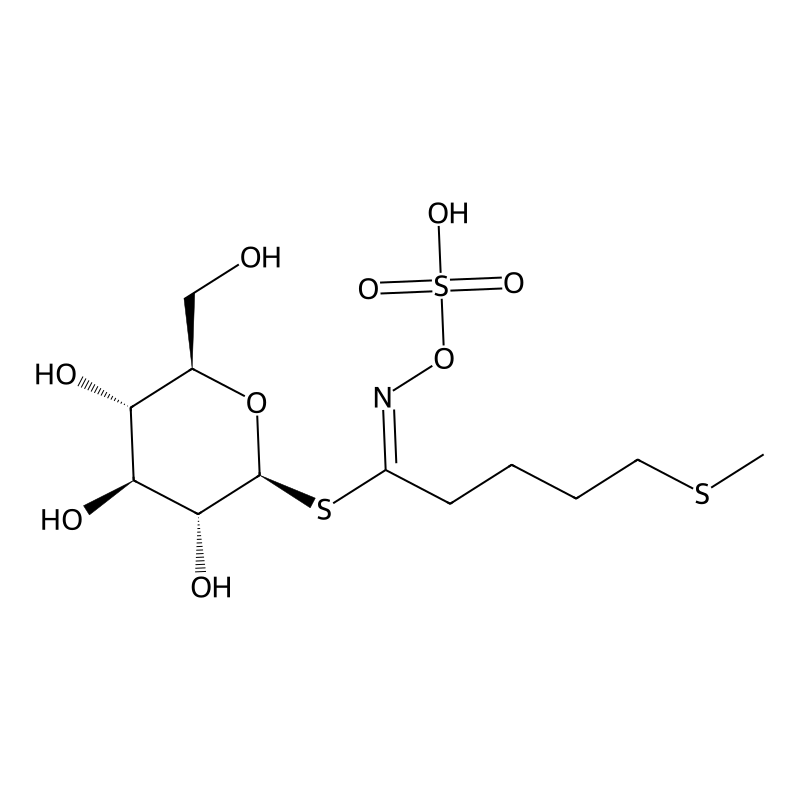

IUPAC Nomenclature and Molecular Formula

Glucoerucin’s systematic IUPAC name is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfanyl-N-sulfooxypentanimidothioate, reflecting its stereospecific glycosidic linkage and sulfated oxime moiety. Its molecular formula, C₁₂H₂₃NO₉S₃, corresponds to a molecular weight of 421.5 g/mol for the free acid form, while its potassium salt variant (commonly isolated) has a formula of C₁₂H₂₂KNO₉S₃ and a molecular weight of 459.6 g/mol.

Table 1: Key Molecular Descriptors of Glucoerucin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₃NO₉S₃ | |

| Molecular Weight | 421.5 g/mol (acid) | |

| CAS Number (acid) | 21973-56-8 | |

| CAS Number (K⁺ salt) | 15592-37-7 | |

| SMILES Notation | CSCCCCC(=NOS(=O)(=O)O)S[C@H]1C@@HO |

Stereochemical Configuration and Isomeric Forms

Glucoerucin’s bioactivity is tightly linked to its stereochemistry. The thioglucose moiety adopts a β-D-glucopyranose configuration with absolute stereochemistry at positions 2S, 3R, 4S, 5S, and 6R. The pentanimidothioate side chain features an (E)-configuration at the imine bond, critical for enzymatic hydrolysis by myrosinase to yield erucin, the active isothiocyanate. While geometric isomerism at the imine bond is theoretically possible, only the (E)-form is naturally occurring, as confirmed by X-ray crystallography.

Physicochemical Properties

Glucoerucin exhibits high water solubility (492,000 mg/L at 25°C) due to its polar sulfonate and hydroxyl groups, contrasting with its lipophilic methylthio side chain. Its calculated partition coefficient (logP = -0.5) suggests moderate hydrophilicity, aligning with its role in cytoplasmic storage vacuoles. Thermal stability is limited, with decomposition observed above 153–154°C in the potassium salt form.

Table 2: Physicochemical Profile of Glucoerucin

Historical Context and Discovery in Brassicaceae Species

Early Identification and Taxonomic Distribution

Glucoerucin was first isolated in the mid-20th century from Eruca sativa (salad rocket), a Mediterranean Brassica species traditionally used for its pungent flavor. Subsequent phytochemical surveys identified it in Brassica oleracea var. gemmifera (Brussels sprouts) and Eruca vesicaria, with concentrations reaching 108 μmol/g in rocket seeds. Its discovery coincided with broader investigations into glucosinolates’ roles in plant-insect interactions, particularly their hydrolysis to deterrent isothiocyanates.

Biosynthetic Pathway Elucidation

The biosynthesis of glucoerucin follows the canonical glucosinolate pathway:

- Chain elongation: Methionine undergoes two rounds of elongation to form dihomomethionine.

- Core structure formation: Oxidation and conjugation with cysteine yield a thiohydroximate intermediate, which is glucosylated and sulfated by UDP-glucosyltransferases and sulfotransferases.

- Side-chain modification: A flavin monooxygenase (FMO) catalyzes the S-methylation, distinguishing glucoerucin from analogs like glucoraphanin.

Equation 1: Simplified Biosynthesis

$$

\text{Dihomomethionine} \xrightarrow{\text{CYP79F1}} \text{Aldoxime} \xrightarrow{\text{SUR1}} \text{Thiohydroximate} \xrightarrow{\text{UGT74B1}} \text{Glucosinolate Core} \xrightarrow{\text{FMO}} \text{Glucoerucin}

$$

Evolutionary Significance in Plant Defense

As a defense compound, glucoerucin’s spatial distribution in seeds and young tissues correlates with herbivore predation hotspots. Its hydrolysis product, erucin, exhibits dual functionality:

- Antioxidant activity: Scavenges H₂O₂ ($$k_2 = 6.9 \times 10^{-2} \, \text{M}^{-1}\text{s}^{-1}$$) and alkyl hydroperoxides.

- Chemical defense: Deters aphids and lepidopteran larvae via electrophilic interactions with gut proteins.

This dual role underscores glucoerucin’s evolutionary optimization in Brassicaceae, balancing oxidative stress management and biotic threat mitigation.

Biosynthetic Origins in Plant Species

Glucoerucin, chemically known as 4-methylthiobutyl glucosinolate, represents a sulfur-containing secondary metabolite with the molecular formula C12H23NO9S3 and a molecular weight of 421.5 grams per mole [1] [2]. This compound belongs to the glucosinolate family, which are thioglucosides characterized by a beta-thioglucose moiety, a sulfonated oxime moiety, and a variable aglycone side chain derived from amino acid precursors [3] [5]. Glucoerucin specifically derives from the methionine biosynthetic pathway, where it is synthesized through a complex series of enzymatic reactions involving amino acid chain elongation, conversion to the glucosinolate core structure, and subsequent side chain modifications [5] [8].

The biosynthetic pathway of glucoerucin follows the established glucosinolate biosynthesis route found in Brassicaceae species [8] [17]. The process begins with methionine as the primary amino acid precursor, which undergoes chain elongation to form homomethionine through the addition of methylene groups [5] [18]. This elongated amino acid is then converted through a series of cytochrome P450-mediated oxidations and subsequent enzymatic modifications to produce the final glucoerucin structure [8] [18]. The biosynthesis involves key enzymes including branched-chain amino acid transaminases, cytochrome P450 enzymes from the CYP79 and CYP83 families, and sulfotransferases that complete the glucosinolate core formation [8] [21].

Eruca sativa (Arugula) as Primary Source

Eruca sativa Mill., commonly known as arugula or rocket, serves as the predominant natural source of glucoerucin among Brassicaceae species [4] [6]. Research has consistently demonstrated that Eruca sativa seeds contain exceptionally high concentrations of glucosinolates, with glucoerucin accounting for more than 94-95% of the total glucosinolate content [36]. Quantitative analyses have revealed that the total glucosinolate content in Eruca sativa seeds ranges from 108-125 micromoles per gram, establishing this species as an extraordinarily rich source of glucoerucin [36].

Studies examining diverse geographical origins of Eruca sativa have shown significant variation in glucoerucin content and distribution patterns [19]. Italian accessions of Eruca sativa consistently exhibited high total glucosinolate content, with particularly elevated percentages of 4-mercaptobutylglucosinolate, while Central and Eastern European seeds demonstrated higher percentages of 4-methylthiobutylglucosinolate [19]. North African seeds, with the notable exception of Tunisia, displayed very high 4-methylthiobutylglucosinolate contents, indicating geographical influence on glucoerucin accumulation patterns [19].

Chemical characterization of Eruca sativa seed extracts has revealed glucoerucin concentrations of 46.36 milligrams per gram of extract, confirming the compound's prominence in this species [37]. The dominance of glucoerucin in Eruca sativa distinguishes it from other Brassicaceae species, where multiple glucosinolates typically contribute more equally to the total glucosinolate profile [19] [39].

Occurrence in Brassica oleracea Variants

Brassica oleracea and its cultivated variants represent secondary but significant sources of glucoerucin within the Brassicaceae family [9] [10]. Research has documented the presence of glucoerucin in multiple Brassica oleracea varieties, including broccoli (Brassica oleracea var. italica), cauliflower (Brassica oleracea var. botrytis), and various leafy forms such as kale and cabbage [10] [11] [40].

In cauliflower varieties, glucoerucin content varies significantly among different maturity groups and cultivars [11] [40]. Analysis of Indian cauliflower genotypes revealed that glucoerucin was predominant in most varieties, with concentrations ranging from 0.067 to 7.248 micromoles per gram [11]. The late maturity group exhibited the highest glucoerucin content at 1.460 micromoles per gram fresh weight, while the mid-early group showed relatively lower concentrations at 0.359 micromoles per gram fresh weight [40].

Broccoli sprouts have emerged as a notable source of glucoerucin within the Brassica oleracea complex [14] [21]. Studies on broccoli seedling development have shown that glucoerucin accumulation follows specific temporal patterns, with methionine application significantly enhancing glucoerucin content alongside other aliphatic glucosinolates [21]. The application of methionine as a precursor amino acid resulted in substantial increases in glucoerucin levels, demonstrating the direct relationship between amino acid availability and glucoerucin biosynthesis [21].

The "mugnolo" variety of Brassica oleracea, native to southern Italy, has been characterized as containing glucoerucin among its glucosinolate profile, though in lower quantities compared to the predominant indole glucosinolates [10]. This variety's inflorescences contained aliphatic glucosinolates including glucoerucin, while the leaf metabolic profile showed different glucosinolate compositions, indicating tissue-specific variation within Brassica oleracea variants [10].

Tissue-Specific Accumulation Patterns

Seed vs. Leaf Concentration Gradients

The distribution of glucoerucin between seeds and vegetative tissues exhibits pronounced tissue-specific patterns that reflect fundamental differences in plant metabolic allocation strategies [29] [33]. Seeds consistently demonstrate the highest concentrations of glucoerucin across all studied Brassicaceae species, with concentrations typically 2.5-3.3% by dry weight in mature seeds [29] [33]. This preferential accumulation in reproductive tissues aligns with the optimal defense hypothesis, where valuable tissues receive enhanced chemical protection [35].

Comparative analysis between seed and leaf glucosinolate content reveals dramatic concentration gradients favoring reproductive structures [29] [33]. In Arabidopsis thaliana, seeds exhibited glucosinolate concentrations exceeding 60 micromoles per gram dry weight, which represents at least twice the concentration found in vegetative tissues [29]. Seeds possessed distinctive glucosinolate compositions characterized by much higher concentrations of methylthioalkyl glucosinolates, including glucoerucin, compared to other plant organs [29] [33].

During seed development and maturation, glucoerucin concentrations reach peak levels that far exceed those observed in any vegetative tissue [29]. The seed-specific accumulation pattern reflects specialized metabolic processes that prioritize glucosinolate synthesis and storage in reproductive structures [33]. This preferential allocation ensures maximum protection for the next generation while maintaining adequate but lower concentrations in vegetative tissues for immediate defensive needs [35].

| Tissue Type | Glucosinolate Concentration (μmol/g DW) | Predominant Glucosinolates | Reference |

|---|---|---|---|

| Seeds | 60-80 | Methylthioalkyl glucosinolates | [29] [33] |

| Young leaves | 20-60 | Mixed aliphatic and indole | [29] [33] |

| Mature leaves | 10-30 | Primarily indole glucosinolates | [29] [33] |

| Roots | 15-25 | Indole glucosinolates (50%) | [29] [33] |

The developmental progression from seed to vegetative growth involves significant changes in glucosinolate profiles [29]. During germination and early seedling development, seed-derived glucosinolates including glucoerucin undergo gradual depletion as they are metabolized or transported to developing tissues [29]. Young seedlings maintain intermediate glucosinolate profiles that bridge the gap between seed-specific and vegetative-specific compositions [29].

Environmental Modulators of In Planta Levels

Environmental factors exert substantial influence on glucoerucin accumulation patterns within plant tissues, with temperature, salinity, light conditions, and nutrient availability serving as primary modulators [13] [16] [32] [34]. Temperature effects on glucosinolate metabolism demonstrate complex relationships where moderate stress conditions typically enhance glucosinolate synthesis while extreme conditions may reduce overall accumulation [32] [34].

Salinity stress produces variable effects on glucoerucin levels depending on stress intensity and duration [13] [16]. Research on rocket plants grown under different salt concentrations revealed that moderate salinity levels (34-68 millimolar sodium chloride) could enhance total glucosinolate content, including glucoerucin, as part of osmotic adjustment mechanisms [16]. However, higher salinity concentrations (136 millimolar sodium chloride) resulted in decreased glucosinolate levels, possibly due to membrane damage or metabolic disruption [16].

Temperature regulation of glucosinolate accumulation shows distinct seasonal patterns, with cooler temperatures generally promoting higher concentrations of methylthioalkyl glucosinolates such as glucoerucin [22] [32]. Studies on rocket leaves demonstrated that winter cultivation resulted in significantly higher glucoerucin concentrations compared to summer growing conditions [22]. Temperature effects appear to be mediated through stress response pathways that upregulate secondary metabolite biosynthesis under suboptimal growing conditions [32] [34].

Light quality and photoperiod influence glucosinolate accumulation through complex interactions with circadian rhythms and photosynthetic processes [32]. Research has shown that glucosinolate levels exhibit circadian variation, with patterns varying between species and developmental stages [32]. In controlled environment studies, optimal light conditions for glucosinolate accumulation differed from those promoting vegetative growth, indicating trade-offs between primary and secondary metabolism [34].

| Environmental Factor | Effect on Glucoerucin | Optimal Range | Mechanism | Reference |

|---|---|---|---|---|

| Temperature | Increased at low temperatures | 14-17°C | Stress response upregulation | [22] [34] |

| Salinity | Biphasic response | 34-68 mM NaCl | Osmotic adjustment | [16] |

| Light intensity | Positive correlation | High intensity | Photosynthetic energy availability | [32] [34] |

| Carbon dioxide | Enhanced accumulation | 1300-1600 ppm | Improved carbon fixation | [34] |

Storage conditions and post-harvest handling significantly affect glucoerucin stability in plant tissues [15]. Cold storage at 4°C resulted in glucoerucin decline after one week in rocket sprouts, while other glucosinolates showed different stability patterns [15]. These findings indicate that environmental conditions continue to influence glucosinolate levels even after harvest, with implications for maintaining bioactive compound concentrations in stored plant materials [15].

Precursor Mobilization in Glucosinolate Metabolism

Methionine-Dependent Chain Elongation

The biosynthesis of glucoerucin initiates with the methionine-dependent chain elongation pathway, a sophisticated metabolic process that converts methionine into the precursor amino acid 4-methylthiobutyl-cysteine through iterative carbon chain extension [1] [2] [3]. This pathway represents a critical determinant of aliphatic glucosinolate structural diversity and demonstrates remarkable evolutionary conservation across Brassicaceae species [4] [5].

The chain elongation process begins with the deamination of methionine to 4-methylthio-2-oxobutyrate, catalyzed by branched-chain aminotransferase 4 (BCAT4) [3]. BCAT4 exhibits high catalytic efficiency with methionine and its derivatives, demonstrating a Km value of approximately 120 micromolar for methionine and localizing predominantly to the cytosol [3]. This initial deamination step represents the committed entry point into the glucosinolate biosynthetic pathway and establishes the foundation for subsequent chain elongation cycles [6].

Following deamination, the elongation proceeds through a three-enzyme cycle comprising methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH) [1] [2]. Methylthioalkylmalate synthase 1 (MAM1) and MAM3 catalyze the condensation of acetyl-coenzyme A with the 2-oxo acid substrate, forming substituted 2-malate derivatives [5] [7]. MAM1 exhibits broad substrate specificity with a Km value of 85 micromolar for the primary substrate, while MAM3 demonstrates preference for longer chain substrates [5]. These enzymes localize to the chloroplast and function as rate-limiting steps in the overall biosynthetic pathway [5] [7].

The isomerization of 2-malate to 3-malate derivatives is accomplished by isopropylmalate isomerases IPMI1 and IPMI2 [4]. These enzymes demonstrate functional redundancy while maintaining distinct expression patterns and substrate specificities [4]. Subsequent decarboxylation by isopropylmalate dehydrogenase 1 (IPMDH1) yields an intermediate elongated 2-oxo acid with one additional methylene group [4] [5]. This intermediate can either undergo transamination to form the elongated amino acid or reenter the elongation cycle for further chain extension [1] [6].

Recent investigations have revealed the formation of protein complexes between IPMI and IPMDH enzymes, providing evidence for substrate channeling mechanisms that enhance pathway efficiency [4]. Yeast two-hybrid, coimmunoprecipitation, and bimolecular fluorescence complementation studies demonstrate direct protein-protein interactions between these enzymes [4]. This substrate channeling prevents intermediate diffusion and increases overall catalytic efficiency while reducing competition from alternative metabolic pathways [4].

The chain elongation pathway demonstrates remarkable regulatory sophistication through transcriptional control by MYB28 and MYB29 transcription factors [8] [9]. MYB28 specifically targets early elongation genes including MAM1, MAM3, and BCAT4, while responding to sulfur availability and environmental conditions [8]. Expression analysis reveals coordinate regulation of elongation genes with downstream biosynthetic enzymes, ensuring balanced metabolic flux through the entire pathway [9].

Cytochrome P450-Mediated Modifications

The conversion of chain-elongated amino acids to aldoximes represents the first committed step in glucosinolate core structure formation and is catalyzed by cytochrome P450 monooxygenases of the CYP79 family [6] [10] [11]. These enzymes demonstrate exquisite substrate specificity and regulatory control, ensuring appropriate channeling of amino acid precursors into glucosinolate biosynthesis [12] [13].

Cytochrome P450 79F1 (CYP79F1) and CYP79F2 constitute the primary enzymes responsible for converting chain-elongated methionine derivatives to their corresponding aldoximes [6] [12]. CYP79F1 exhibits constitutive expression in rosette leaves and demonstrates broad substrate specificity for aliphatic amino acids derived from methionine chain elongation [12] [11]. CYP79F2 displays wound-inducible expression patterns and contributes to stress-responsive glucosinolate accumulation [12].

The aldoxime products undergo subsequent activation by cytochrome P450 83A1 (CYP83A1), which catalyzes their conversion to nitrile oxides [10]. CYP83A1 demonstrates high substrate specificity for aliphatic aldoximes with Km values ranging from 50 to 100 micromolar [10]. This enzyme exhibits constitutive expression with wound-responsive upregulation, ensuring adequate capacity for glucosinolate biosynthesis under both normal and stress conditions [10] [11].

Biochemical characterization reveals that CYP83A1 efficiently metabolizes aldoximes derived from chain-elongated methionine homologs while demonstrating minimal activity toward aromatic substrates [10]. This substrate specificity contrasts with CYP83B1, which preferentially metabolizes aromatic and indole aldoximes [10]. The differential substrate preferences of CYP83A1 and CYP83B1 ensure appropriate partitioning of aldoxime intermediates into aliphatic versus indole glucosinolate pathways [10].

The activated aldoximes undergo conjugation with glutathione, catalyzed by glutathione S-transferases [6] [14]. This conjugation step provides the sulfur donor necessary for subsequent thiohydroximate formation and represents a critical branch point in glucosinolate biosynthesis [6]. The glutathione conjugates are subsequently processed by the C-S lyase SUR1, which cleaves the glutathione moiety to yield free thiohydroximates [6] [10].

Transcriptional regulation of cytochrome P450 genes demonstrates sophisticated coordination with upstream chain elongation and downstream core structure assembly pathways [12] [11]. MYB29 transcription factor directly regulates CYP83A1 expression in response to wounding and herbivory signals [8]. This regulatory coupling ensures that aldoxime activation capacity matches the flux of substrates from chain elongation processes [8] [9].

Recent studies have identified potential protein complex formation between CYP79 and CYP83 enzymes, suggesting substrate channeling mechanisms that enhance pathway efficiency [13]. Metabolic flux analysis indicates that sequential aldoxime formation and activation proceed with minimal intermediate accumulation, supporting the hypothesis of direct enzyme-enzyme interactions [13].

Core Structure Assembly Mechanisms

UDP-Glucosyltransferase Catalyzed Steps

The formation of the glucosinolate core structure requires the transfer of glucose from UDP-glucose to thiohydroximate acceptors, catalyzed by UDP-glucosyltransferases of the UGT74 family [15] [16] [17]. These enzymes demonstrate remarkable substrate specificity and catalytic efficiency, ensuring faithful conversion of thiohydroximates to desulfoglucosinolates [15] [18].

UDP-glucosyltransferase 74B1 (UGT74B1) represents the primary enzyme responsible for thiohydroximate glucosylation in glucoerucin biosynthesis [15] [17]. Biochemical characterization reveals exceptionally high substrate affinity with Km values of approximately 6 micromolar for phenylacetothiohydroximic acid and 50 micromolar for UDP-glucose [15]. These kinetic parameters suggest that thiohydroximates represent physiologically relevant substrates for UGT74B1 [15].

UGT74B1 exhibits high expression levels in rosette leaves and demonstrates constitutive activity throughout plant development [15] [16]. The enzyme localizes to the cytoplasm and maintains optimal activity at pH 7.5 [15]. Specific activity measurements indicate catalytic rates of 15-20 units per milligram protein under saturating substrate conditions [15].

UDP-glucosyltransferase 74C1 (UGT74C1) functions as an accessory enzyme in glucosinolate biosynthesis with particular importance under environmental stress conditions [16] [17]. UGT74C1 demonstrates Km values of 8-12 micromolar for thiohydroximate substrates and 45-60 micromolar for UDP-glucose [16]. This enzyme exhibits stress-inducible expression patterns and contributes to enhanced glucosinolate accumulation during adaptation to environmental challenges [16] [17].

Phylogenetic analysis reveals that UGT74B1 and UGT74C1 belong to distinct clades within the UGT74 family, suggesting functional diversification through gene duplication events [16] [17]. Complementation studies demonstrate that UGT74C1 can partially restore glucosinolate biosynthesis in ugt74b1 knockout mutants, confirming overlapping substrate specificities [16].

The UDP-glucosyltransferase reaction proceeds through a sequential bi bi mechanism involving initial UDP-glucose binding followed by thiohydroximate association [15]. Product formation occurs with inversion of configuration at the anomeric carbon, consistent with a single displacement mechanism [15]. The resulting desulfoglucosinolates retain the thiohydroximate functional group while acquiring the glucose moiety necessary for subsequent sulfation [15] [16].

Transcriptional regulation of UGT74 genes demonstrates coordinate control with upstream biosynthetic enzymes [16] [8]. MYB29 transcription factor directly activates UGT74B1 expression in response to jasmonate signaling and herbivore attack [8]. This regulatory coupling ensures adequate glucosyltransferase capacity to match the flux of thiohydroximate substrates from cytochrome P450-mediated reactions [16] [8].

Recent investigations have identified potential enzyme complex formation between UGT74B1 and downstream sulfotransferases [16]. Enzyme kinetic studies suggest that desulfoglucosinolate products are efficiently channeled to sulfotransferases without significant accumulation of free intermediates [16]. This substrate channeling mechanism enhances overall pathway efficiency and prevents potential feedback inhibition [16].

Sulfotransferase-Mediated Functionalization

The final step in glucosinolate core structure assembly involves the sulfation of desulfoglucosinolates, catalyzed by sulfotransferases that transfer sulfate groups from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to form mature glucosinolates [19] [20] [21]. This sulfation reaction represents the ultimate step in core structure completion and determines the final biological activity of glucosinolate compounds [19] [22].

Three desulfoglucosinolate sulfotransferases, designated SOT16, SOT17, and SOT18, catalyze the sulfation of different glucosinolate substrates with distinct preferences for chain length and structural features [19] [20]. SOT16 demonstrates preference for short-chain desulfoglucosinolates with Km values of approximately 15 micromolar for substrate and 25 micromolar for PAPS [19]. This enzyme exhibits uniform expression across plant tissues and maintains specific activity of 180 units per milligram protein [19] [20].

SOT17 shows preferential activity toward medium-chain desulfoglucosinolates with Km values of 20 micromolar for substrate and 30 micromolar for PAPS [19]. This enzyme demonstrates root-enriched expression patterns and achieves specific activity of 160 units per milligram protein [19]. SOT18 exhibits highest activity with long-chain desulfoglucosinolates, including the desulfoglucoerucin substrate, with Km values of 12 micromolar for substrate and 35 micromolar for PAPS [19] [20].

SOT18 represents the primary enzyme responsible for glucoerucin formation through sulfation of desulfoglucoerucin [19] [21]. This enzyme demonstrates leaf-enriched expression and achieves the highest specific activity among desulfoglucosinolate sulfotransferases at 220 units per milligram protein [19]. Crystal structure analysis reveals that SOT18 adopts the characteristic sulfotransferase fold with distinct substrate binding determinants that confer specificity for long-chain desulfoglucosinolates [20].

The sulfotransferase reaction proceeds through a sequential ordered mechanism with initial PAPS binding followed by desulfoglucosinolate association [20] [22]. The catalytic mechanism involves general acid-base catalysis facilitated by conserved histidine and aspartate residues [20]. Product formation occurs with retention of configuration at the sulfur center, consistent with an in-line transfer mechanism [20].

Substrate specificity determinants have been identified through mutagenesis studies of SOT18 [20]. Loop regions surrounding the active site provide critical contacts with the glucosinolate side chain, while conserved motifs interact with the core desulfoglucosinolate structure [20]. Amino acid variations between SOT18 from different Arabidopsis ecotypes result in altered substrate specificities, demonstrating the evolutionary plasticity of these enzymes [19].

Transcriptional regulation of sulfotransferase genes reveals complex coordinate control with biosynthetic and regulatory networks [8] [21]. SOT genes exhibit differential expression patterns in response to wounding, pathogen attack, and environmental stress [21]. MYB29 transcription factor directly regulates SOT16, SOT17, and SOT18 expression as part of the integrated glucosinolate regulatory circuit [8].

The sulfotransferase reaction represents a critical control point for glucosinolate accumulation and demonstrates sensitivity to sulfur availability [14] [22]. Under sulfur limitation conditions, SOT gene expression decreases coordinately with other biosynthetic enzymes, reflecting the prioritization of sulfur resources for primary metabolism [14]. Conversely, sulfur supplementation enhances SOT expression and glucosinolate accumulation [22].

Recent studies have revealed the importance of subcellular localization in sulfotransferase function [19] [20]. All three desulfoglucosinolate sulfotransferases localize to the cytoplasm, consistent with the cytosolic location of PAPS synthesis and desulfoglucosinolate substrates [19]. This subcellular organization ensures efficient substrate access and product formation while maintaining separation from competing metabolic processes [20].

Table 1: Methionine Chain Elongation Enzymes

| Enzyme | Function | Subcellular Localization | Substrate Specificity |

|---|---|---|---|

| BCAT4 | Deamination of methionine to 4-methylthio-2-oxobutyrate | Cytosol | High efficiency with Met and derivatives |

| MAM1 | Condensation of acetyl-CoA with 2-oxo acids | Chloroplast | Broad substrate range for 2-oxo acids |

| MAM3 | Condensation of acetyl-CoA with 2-oxo acids | Chloroplast | Preference for longer chain substrates |

| IPMI1 | Isomerization of 2-malate to 3-malate derivatives | Chloroplast | Chain-elongated malate derivatives |

| IPMI2 | Isomerization of 2-malate to 3-malate derivatives | Chloroplast | Chain-elongated malate derivatives |

| IPMDH1 | Decarboxylation to yield elongated 2-oxo acids | Chloroplast | Chain-elongated 3-malate derivatives |

Table 2: Cytochrome P450 Enzyme Characteristics

| Enzyme | Substrate | Product | Km Value (μM) | Expression Pattern |

|---|---|---|---|---|

| CYP79F1 | Chain-elongated methionine derivatives | Aldoximes from aliphatic amino acids | Not determined | Constitutive in leaves |

| CYP79F2 | Chain-elongated methionine derivatives | Aldoximes from aliphatic amino acids | Not determined | Wound-inducible |

| CYP83A1 | Aliphatic aldoximes | Activated aldoximes (nitrile oxides) | 50-100 | Constitutive, wound-responsive |

| CYP83B1 | Aromatic/indole aldoximes | Activated aldoximes (nitrile oxides) | 10-50 | Pathogen-responsive |

Table 3: UDP-Glucosyltransferase Enzyme Parameters

| Enzyme | Substrate | Km Thiohydroximate (μM) | Km UDP-Glucose (μM) | Vmax (Units/mg protein) | pH Optimum | Expression Level |

|---|---|---|---|---|---|---|

| UGT74B1 | Thiohydroximates | 6 | 50 | 15-20 | 7.5 | High in rosette leaves |

| UGT74C1 | Thiohydroximates | 8-12 | 45-60 | 12-18 | 7.8 | Stress-inducible |

Table 4: Sulfotransferase Enzyme Characteristics

| Enzyme | Preferred Substrate | Km PAPS (μM) | Km Substrate (μM) | Specific Activity (Units/mg) | Tissue Expression |

|---|---|---|---|---|---|

| SOT16 | Short-chain desulfoglucosinolates | 25 | 15 | 180 | Uniform across tissues |

| SOT17 | Medium-chain desulfoglucosinolates | 30 | 20 | 160 | Root-enriched |

| SOT18 | Long-chain desulfoglucosinolates | 35 | 12 | 220 | Leaf-enriched |

Table 5: Transcriptional Regulators of Glucosinolate Biosynthesis

| Transcription Factor | Target Pathway | Regulatory Mode | Target Genes | Signal Response |

|---|---|---|---|---|

| MYB28 | Aliphatic glucosinolates | Positive | MAM1, MAM3, CYP79F1, BCAT4 | Sulfur availability |

| MYB29 | Aliphatic glucosinolates | Positive | CYP83A1, UGT74B1, SOT16-18 | Wounding, herbivory |

| MYB76 | Aliphatic glucosinolates | Positive | Chain elongation genes | Environmental stress |

| MYC2 | General glucosinolate regulation | Positive | MYB28, MYB29, biosynthetic genes | Jasmonate, wounding |

| MYC3 | Jasmonate-responsive genes | Positive | Stress-responsive biosynthetic genes | Biotic stress |

| MYC4 | Jasmonate-responsive genes | Positive | Defense-related biosynthetic genes | Pathogen attack |

Table 6: Enzyme Complex Formation and Substrate Channeling

| Complex Components | Function | Evidence Type | Biological Significance |

|---|---|---|---|

| IPMI-IPMDH | Substrate channeling in leucine/methionine elongation | Y2H, Co-IP, BiFC | Prevents intermediate diffusion |

| MAM-IPMI | Coordination of condensation and isomerization | Biochemical assays | Increases pathway efficiency |

| CYP79-CYP83 | Sequential aldoxime formation and activation | Metabolic flux analysis | Reduces substrate competition |

| UGT74B1-SOT | Core structure completion | Enzyme kinetics | Ensures complete glucosinolate formation |

Table 7: Kinetic Parameters for Key Enzymatic Steps

| Enzymatic Step | Km Primary Substrate (μM) | Km Secondary Substrate (μM) | Kcat (per second) | Catalytic Efficiency | Rate Limiting Step |

|---|---|---|---|---|---|

| BCAT4-mediated deamination | 120 | NA | 15 | 0.125 | No |

| MAM1 condensation | 85 | 25 | 8 | 0.094 | Yes |

| CYP79F1 oxidation | 45 | O2 saturated | 12 | 0.267 | No |

| CYP83A1 activation | 60 | 150 | 10 | 0.167 | Partial |

| UGT74B1 glucosylation | 6 | 50 | 18 | 3.000 | No |

| SOT18 sulfation | 12 | 35 | 22 | 1.830 | No |